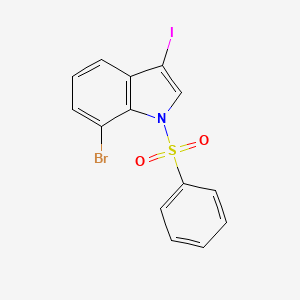

Methyl 6-(4-bromophenoxy)nicotinate

Overview

Description

Scientific Research Applications

Medicine

Methyl 6-(4-bromophenoxy)nicotinate: has been studied for its potential in enhancing peripheral blood collection. A study investigated the local application of methyl nicotinate solution to determine if it could improve peripheral blood collection, which is particularly useful for patients with venous blood collection phobia or an inability to provide venous blood samples .

Pharmacology

In pharmacological research, Methyl 6-(4-bromophenoxy)nicotinate is used as a high-quality reference standard for testing and ensuring the accuracy of pharmaceutical analyses. It’s crucial for maintaining the integrity of pharmaceutical testing protocols .

Biochemistry

This compound is involved in the study of nicotine biosynthesis in Nicotiana plants. It’s related to the metabolic pathways that produce nicotine, which is an alkaloid with significant implications in plant defense mechanisms against herbivores .

Organic Synthesis

Methyl 6-(4-bromophenoxy)nicotinate: serves as a marker in the detection of tuberculosis-related volatile organic compounds. Its presence in human breath can be used for non-invasive, rapid, and accurate epidemic screening of tuberculosis infection .

Analytical Chemistry

In analytical chemistry, Methyl 6-(4-bromophenoxy)nicotinate is utilized for its potential biological properties in scientific experiments. It’s a valuable compound for research use only, aiding in various analytical procedures .

Materials Science

The compound’s potential biological properties are of interest in materials science, particularly in the development of biomedical materials, electronic materials, and energy materials. It’s a key component in scientific experiments that explore new materials.

Environmental Science

While not directly linked to environmental science, the methodologies used in the synthesis and application of compounds like Methyl 6-(4-bromophenoxy)nicotinate can inform the development of nanomaterials for environmental improvement, such as in solar cells and water purification systems .

Agricultural Science

Related to its biochemical applications, Methyl 6-(4-bromophenoxy)nicotinate is indirectly involved in agricultural science through the study of nicotine biosynthesis in tobacco plants. Understanding this process can lead to the development of crops with better defense mechanisms against pests .

Future Directions

A recent report by the World Health Organization (WHO) warned that non-nicotine tobacco alkaloids or other synthetic nicotine analogs could be used by manufacturers to bypass regulatory schemes focusing on nicotine alone . From October 2023 on, vape stores in the United States started selling a new electronic cigarette pod system, named Spree Bar, advertised as “PMTA exempt”, with youth-appealing flavors and advertising . The products are marketed as containing “Metatine”, a trademarked name for 6-methyl nicotine, a synthetic nicotine analog patented by a Chinese electronic cigarette manufacturer .

Mechanism of Action

Target of Action

Methyl 6-(4-bromophenoxy)nicotinate is a derivative of nicotinic acid, which is known to act as an agonist at nicotinic acetylcholine receptors . These receptors play a crucial role in the transmission of signals in the nervous system.

Mode of Action

It is thought that it promotes the release of prostaglandin d2, which is strictly locally-acting due to its short half-life . This interaction could potentially lead to changes in local blood flow and inflammation.

Biochemical Pathways

The compound may affect the nicotine catabolism pathway in bacteria, where nicotine is catabolized into fumaric acid via 10 steps, which then enters the TCA cycle . This pathway involves nine core enzymes and one non-enzymatic reaction .

Result of Action

Given its potential interaction with prostaglandin D2, it may have effects on local blood flow and inflammation .

properties

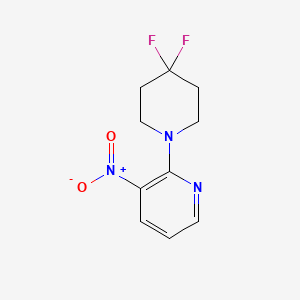

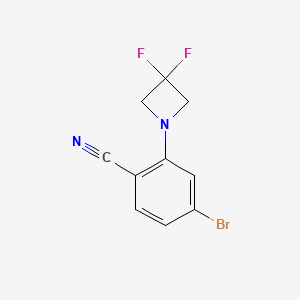

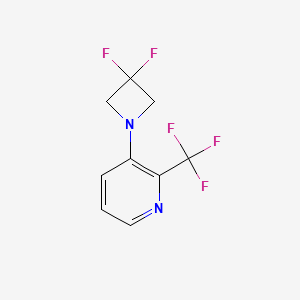

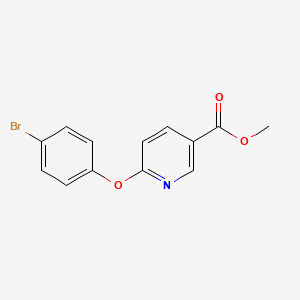

IUPAC Name |

methyl 6-(4-bromophenoxy)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO3/c1-17-13(16)9-2-7-12(15-8-9)18-11-5-3-10(14)4-6-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVOMICWOCVTLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-(4-bromophenoxy)nicotinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.